2-bromo-N-tert-butylbenzenesulfonamide

Organic synthesis Sulfonamide preparation Process chemistry

Addressing the need for regiospecific benzosultam synthesis, 2-bromo-N-tert-butylbenzenesulfonamide’s ortho-bromine directs exclusive 6-endo-dig Sonogashira cyclization cascades yielding benzosultams in 90-98% yield, a route unavailable to meta/para isomers. The N-tert-butyl group prevents N-dealkylation side reactions. • Enables directed ortho-lithiation for sequential functionalization. • Serves as orthogonal handle for Suzuki, Sonogashira, and Ni-catalyzed biaryl couplings. • Supplied at ≥97% purity with global availability.

Molecular Formula C10H14BrNO2S
Molecular Weight 292.19 g/mol
CAS No. 138733-50-3
Cat. No. B164431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-tert-butylbenzenesulfonamide
CAS138733-50-3
Molecular FormulaC10H14BrNO2S
Molecular Weight292.19 g/mol
Structural Identifiers
SMILESCC(C)(C)NS(=O)(=O)C1=CC=CC=C1Br
InChIInChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-7-5-4-6-8(9)11/h4-7,12H,1-3H3
InChIKeyAMQGWGSNHQLIJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-tert-butylbenzenesulfonamide Procurement Baseline


2-Bromo-N-tert-butylbenzenesulfonamide (CAS 138733-50-3) is an ortho-brominated aromatic sulfonamide featuring a sterically bulky tert-butyl group on the sulfonamide nitrogen. Its molecular formula is C10H14BrNO2S with a molecular weight of 292.19 g/mol [1]. The compound serves as a versatile building block in organic synthesis, with the ortho-bromine enabling transition metal-catalyzed cross-coupling and cyclization reactions, while the N-tert-butyl group provides steric protection and modulates the reactivity of the sulfonamide moiety. Commercially, the compound is available at 95–97% purity from multiple suppliers, with an MDL number MFCD07710752 .

Why 2-Bromo-N-tert-butylbenzenesulfonamide Cannot Be Substituted


Simple substitution of 2-bromo-N-tert-butylbenzenesulfonamide with unsubstituted N-tert-butylbenzenesulfonamide (CAS 2512-24-5) or other halogen positional isomers results in fundamentally altered synthetic utility. The ortho-bromine substituent is essential for enabling regioselective Sonogashira coupling–cyclization cascades that yield benzosultams with 90–98% efficiency; the corresponding para- or meta-bromo isomers would direct cyclization to different regioisomeric products or fail to undergo the requisite intramolecular cyclization altogether [1]. Additionally, the ortho-bromine serves as a handle for directed ortho-metalation strategies, enabling sequential functionalization that is not accessible with non-brominated or differently substituted analogs. The N-tert-butyl group confers stability under basic reaction conditions that N-methyl or N-ethyl sulfonamides lack, preventing premature N-dealkylation side reactions [2].

2-Bromo-N-tert-butylbenzenesulfonamide vs. Analogs


Synthetic Yield: Ortho- vs. Para-Bromo Analogs

Synthesis of 2-bromo-N-tert-butylbenzenesulfonamide from 2-bromobenzenesulfonyl chloride and tert-butylamine proceeds with a reported isolated yield of 97.1% under optimized conditions (DCM solvent, DIPEA base, ambient temperature overnight) . In contrast, the analogous reaction using 4-bromobenzenesulfonyl chloride to prepare 4-bromo-N-tert-butylbenzenesulfonamide is reported to proceed with an isolated yield of approximately 86% .

Organic synthesis Sulfonamide preparation Process chemistry

Benzosultam Cyclization: Ortho-Bromo Advantage

2-Bromobenzenesulfonamides (including the target compound scaffold) undergo one-pot Sonogashira coupling–cyclization with terminal alkynes to afford benzosultams in 90–98% isolated yield with complete regioselectivity for the 6-endo-dig cyclization mode [1]. The regioselectivity is attributed to a lower activation energy barrier (DFT-calculated difference of approximately 5–8 kcal/mol favoring 6-endo-dig over 5-exo-dig) [1]. Meta- or para-bromo benzenesulfonamides cannot participate in this intramolecular cyclization pathway, yielding exclusively linear coupling products without heterocycle formation.

Heterocyclic synthesis Benzosultams Palladium catalysis

Commercial Purity & Supplier Benchmarking

Commercial suppliers list 2-bromo-N-tert-butylbenzenesulfonamide at varying minimum purity specifications: AKSci specifies ≥95% , Alfa Aesar lists 97% [1], and Biomart specifies ≥96% . By comparison, the non-brominated analog N-tert-butylbenzenesulfonamide (CAS 2512-24-5) is available at 98% purity [2]. The slightly reduced purity specification for the brominated compound reflects the additional synthetic step and purification challenges inherent to halogenated aromatics.

Procurement Quality control Supplier comparison

N-tert-Butyl Deprotection Efficiency

N-tert-Butyl aryl sulfonamides undergo clean deprotection to primary sulfonamides using Sc(OTf)3 as a recyclable Lewis acid catalyst in high yields. In a systematic study of tert-butyl aryl sulfonamide deprotections, the 4-bromo-N-tert-butyl analog (closest available comparator) afforded the corresponding primary sulfonamide in ~95% yield . Under identical conditions, N-tert-butylbenzenesulfonamide (non-brominated) deprotected in ~86% yield. This difference is attributed to the electron-withdrawing bromine substituent facilitating the N-dealkylation step.

Protecting group chemistry Sulfonamide deprotection Lewis acid catalysis

Ortho-Lithiation: N-tert-Butyl vs. N-Alkyl Sulfonamides

The N-tert-butylbenzenesulfonamide scaffold undergoes efficient ortho-lithiation with n-butyllithium, enabling subsequent reaction with electrophiles including ketones and triisopropyl borate to yield functionalized derivatives [1][2]. The tert-butyl group on nitrogen is essential for this directed metalation; N-methyl or N-ethyl benzenesulfonamides undergo competing N-deprotonation and rearrangement side reactions under identical conditions, as demonstrated by steric effect studies showing that smaller N-alkyl groups promote base-induced nitrogen-to-carbon rearrangements rather than productive ortho-functionalization [3].

Directed ortho-metalation Organolithium chemistry C–H functionalization

2-Bromo-N-tert-butylbenzenesulfonamide Key Applications


Benzosultam Synthesis for Medicinal Chemistry

The ortho-bromine substituent enables one-pot Sonogashira coupling–cyclization with terminal alkynes to produce benzosultams in 90–98% yield with exclusive 6-endo-dig regioselectivity [1]. Benzosultams are privileged scaffolds in antiviral, antimicrobial, and anticancer drug discovery, making this compound a strategic building block for medicinal chemistry libraries. Meta- or para-bromo analogs are structurally incapable of undergoing this cyclization and therefore cannot substitute for this application [1].

Directed Ortho-Metalation & Functionalization

The N-tert-butylbenzenesulfonamide scaffold undergoes efficient directed ortho-lithiation, enabling introduction of electrophiles (boronic esters, ketones, halogens) at the ortho position [2]. The bulky N-tert-butyl group is essential for suppressing N-deprotonation side reactions that plague N-methyl and N-ethyl analogs [3]. This compound serves as a versatile entry point for synthesizing ortho-disubstituted aromatic sulfonamides via lithiation–electrophile trapping sequences.

Transition Metal-Catalyzed Cross-Coupling Precursor

The ortho-bromine atom serves as a handle for Suzuki–Miyaura, Sonogashira, and other palladium-catalyzed cross-coupling reactions. In nickel-catalyzed systems, tertiary sulfonamides function as latent directed-metalation groups that can undergo reductive cleavage and cross-coupling with Grignard reagents [4]. The combination of an aryl bromide and a tertiary sulfonamide in the same molecule provides orthogonal reactivity handles for sequential derivatization.

ortho-Substituted Biaryl Synthesis via Sulfonamide Cleavage

Tertiary aryl sulfonamides, including the N-tert-butylbenzenesulfonamide scaffold, undergo Ni0-catalyzed reductive cleavage and cross-coupling with organometallic reagents to afford ortho-substituted unsymmetrical biaryls [4]. This methodology provides access to biaryl architectures that are challenging to prepare via direct Suzuki coupling of the corresponding aryl halides due to steric constraints.

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